9-epi-Artemisinin

説明

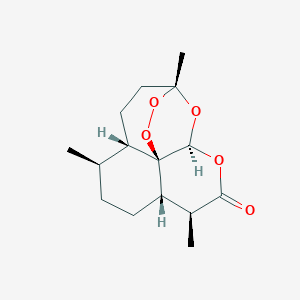

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R,4S,5R,8S,9S,12S,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9+,10+,11+,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUAFEHZUWYNDE-DWIPZSBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@@H](C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356309 | |

| Record name | 9-epi-Artemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113472-97-2 | |

| Record name | 9-Epiartemisinin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113472972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-epi-Artemisinin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-EPIARTEMISININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0474Z7MDH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic and Biosynthetic Pathways of 9 Epi Artemisinin

Chemical Synthesis Methodologies

Chemical synthesis provides direct pathways to access 9-epi-Artemisinin, primarily through the modification of its naturally abundant epimer, Artemisinin (B1665778). These methods focus on inducing a stereochemical inversion at the C-9 position.

Epimerization Reactions from Artemisinin

The conversion of Artemisinin to this compound has been documented as a direct chemical transformation. nih.gov This process, known as epimerization, involves the inversion of a single chiral center in a diastereomer. In the context of Artemisinin, the target is the C-9 carbon. While specific high-yield, scalable protocols are not extensively detailed in general literature, the principle involves creating conditions that allow the C-9 methyl group to flip its orientation from the alpha to the more thermodynamically stable beta position. This can often be achieved under basic or acidic conditions that facilitate the formation of an intermediate enol or enolate, which can then be protonated from either side, leading to a mixture of epimers from which this compound can be isolated. This compound is also known to be a component found in Artemisinin sourced from both natural extraction and semisynthetic production, indicating it can form as a byproduct during manufacturing processes. novartis.com

Diastereomeric Control in Chemical Syntheses

Controlling the stereochemistry at specific carbon atoms is a significant challenge in the total synthesis of complex molecules like Artemisinin. The stereocenter at C-9, which defines the difference between Artemisinin and its epimer, is a critical point of diastereomeric control. The spatial orientation of the C-9 methyl group has been shown to affect the molecule's chemical reactivity. novartis.com For instance, the stability and reaction pathways of derivatives like dihydroartemisinin (B1670584) (DHA) are influenced by the stereochemistry at C-9. novartis.com

In the broader context of synthesizing Artemisinin precursors, such as dihydroartemisinic aldehyde (DHAAl), controlling the stereocenter alpha to the aldehyde group (the C-11 position in the final structure) is highly challenging. acs.org Methodologies like crystallization-induced diastereomer transformation (CIDT) have been developed to enrich the desired diastereomer from a mixture. acs.org This approach uses a chiral auxiliary to form a crystalline diastereomer, effectively separating it from the unwanted epimer. acs.org Such principles highlight the importance and difficulty of achieving diastereomeric purity during synthesis, a challenge that is central to the selective production of either Artemisinin or this compound.

Biotechnological and Microbial Transformation Routes

Biotechnological methods, particularly the use of microbial whole-cell catalysts, offer sophisticated and highly selective routes for modifying the Artemisinin scaffold. nih.gov These biocatalytic systems can perform specific chemical reactions, such as hydroxylations and epimerizations, that are often difficult to achieve with conventional chemical methods. nih.gov

Biotransformation of Artemisitene to Hydroxylated this compound Derivatives (e.g., by Aspergillus niger)

Microbial transformation is a powerful tool for generating novel derivatives of Artemisinin. Studies have shown that the fungus Aspergillus niger can metabolize Artemisinin precursors to yield epimerized and hydroxylated products. One key substrate in this process is Artemisitene, a related sesquiterpene.

The biotransformation of Artemisitene by Aspergillus niger has been reported to produce 7β-hydroxy-9-epi-artemisinin. scispace.com In another study, feeding Artemisitene to cultures of Aspergillus niger (NRRL 599) resulted in several metabolites, including 11-epi-artemisinin, 9β-hydroxydeoxy-11-epi-artemisinin, and 9β-hydroxy-11-epi-artemisinin. nih.gov These findings demonstrate the capability of this microorganism to modify the stereochemistry at key positions and introduce hydroxyl groups, leading to a variety of hydroxylated this compound derivatives.

| Substrate | Microorganism | Product(s) | Reference |

|---|---|---|---|

| Artemisitene | Aspergillus niger | 7β-hydroxy-9-epi-artemisinin | scispace.com |

| Artemisitene | Aspergillus niger (NRRL 599) | 11-epi-artemisinin | nih.gov |

| Artemisitene | Aspergillus niger (NRRL 599) | 9β-hydroxydeoxy-11-epi-artemisinin | nih.gov |

| Artemisitene | Aspergillus niger (NRRL 599) | 9β-hydroxy-11-epi-artemisinin | nih.gov |

Role of Microbial Biocatalysis in Stereochemical Modifications

Microbial biocatalysis plays a crucial role in the structural modification of complex natural products due to the high regio- and stereoselectivity of microbial enzymes. nih.gov This is particularly advantageous for reactions that are challenging to control through traditional chemical synthesis. nih.gov A wide range of microorganisms, including various fungal species, have been screened for their ability to transform Artemisinin and its analogues. scispace.comfrontiersin.org

These microbial systems can introduce hydroxyl groups at specific positions on the Artemisinin skeleton, such as C-3, C-5, C-6, C-7, and C-9. scispace.comresearchgate.net For example, Aspergillus niger has been shown to transform Artemisinin into 9β-hydroxyartemisinin, among other products. scispace.com The ability of microbial enzymes to differentiate between specific stereochemical positions allows for the targeted modification of the molecule, providing a "green chemistry" approach to generating novel derivatives. researchgate.net This enzymatic precision is fundamental to producing stereochemically distinct compounds like this compound and its hydroxylated forms, which can serve as scaffolds for developing new therapeutic agents.

Pharmacological and Mechanistic Research of 9 Epi Artemisinin

Antimalarial Activity and Efficacy Studies

The antimalarial potential of 9-epi-Artemisinin has been investigated through various in vitro and in vivo studies, often in comparison to its parent compound, artemisinin (B1665778).

In Vitro Anti-Plasmodial Potency Against Plasmodium Parasites (e.g., IC50 values)

In vitro studies have demonstrated that this compound possesses significant anti-plasmodial activity against Plasmodium falciparum, the primary causative agent of malaria. Specifically, this compound has shown inhibitory concentrations (IC50) of approximately 59.2 ± 1.7 nM against the chloroquine-sensitive HB3 strain and 62.2 ± 1.0 nM against the chloroquine-resistant Dd2 strain nih.govplos.orgresearchgate.netplos.org. These values are below 1 µM, classifying them as significant anti-plasmodial activities nih.govplos.orgresearchgate.netplos.org.

Comparative Efficacy with Artemisinin and Derivatives in Preclinical Models

While this compound exhibits antimalarial activity, it is generally considered less potent than artemisinin itself ontosight.ai. Studies indicate that this compound displays approximately one-third to one-fourth of the activity observed with artemisinin nih.govplos.orgresearchgate.netplos.org. This reduced efficacy has been consistently reported in comparative studies using various Plasmodium falciparum strains nih.govplos.orgresearchgate.netplos.org. The difference in potency is often attributed to the structural conformation of this compound, which may render it less amenable to activation compared to artemisinin researchgate.net.

Investigation of Molecular Mechanisms of Action

The mechanism by which artemisinin and its derivatives exert their antimalarial effects is complex and involves the characteristic endoperoxide bridge. Research suggests that this compound operates through similar pathways, albeit with potential modifications due to its altered stereochemistry.

Peroxide Bridge Reactivity and Reactive Oxygen Species Generation

The endoperoxide bridge is central to the antimalarial action of artemisinin and its analogs, including this compound plos.orgmdpi.com. The proposed mechanism involves the cleavage of this peroxide bridge, often facilitated by the presence of heme iron within the parasite mdpi.comunicamp.br. This cleavage leads to the generation of reactive oxygen species (ROS), which are highly damaging to parasite proteins and cellular components, ultimately causing parasite death ontosight.aiplos.orgfrontiersin.org. Studies have shown that compounds lacking the endoperoxide bridge, such as deoxyartemisinin, fail to produce ROS and lack antimalarial activity, underscoring the critical role of this functional group plos.org.

Role of Stereochemistry in Heme Binding and Radical Formation

The stereochemistry of this compound, specifically the inversion of configuration at the C9 position compared to artemisinin, significantly influences its interaction with biological targets, including heme plos.orgresearchgate.netplos.orgontosight.ainovartis.comresearchgate.net. This structural difference can affect how efficiently the molecule binds to heme iron, a crucial step for its activation and subsequent generation of free radicals researchgate.netmdpi.comunicamp.brresearchgate.net. It is hypothesized that the specific conformation of this compound may present steric hindrance, making it relatively more difficult to activate than artemisinin researchgate.net. This altered activation profile, linked to its stereochemistry, contributes to its reduced potency researchgate.net. Quantum chemical calculations suggest that steric factors play a role in the differing stabilities and reactivities observed between artemisinin and its 9-epi-isomer, impacting their interaction with heme and radical formation novartis.comresearchgate.net.

Compound Interaction Studies in Antimalarial Contexts

Research into the interactions of this compound with established antimalarial drugs has revealed complex effects, including antagonism and additive responses, depending on the specific combination and parasite strain studied.

Antagonistic Interactions with Artemisinin

Studies investigating the combination of this compound with artemisinin have demonstrated mild to strong antagonistic interactions against Plasmodium falciparum parasites, including both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains. These findings were derived from in vitro experiments utilizing isobologram analyses researchgate.netnih.govplos.orgresearchgate.netresearchgate.netnih.govfrontiersin.orgnih.gov. The observed antagonism suggests a potential competition for similar molecular targets within the parasite nih.govresearchgate.net. Notably, this compound itself possesses significant anti-plasmodial activity, with reported IC50 values below 1 µM, exhibiting approximately one-third of the potency of artemisinin nih.govplos.orgresearchgate.net.

Exploration of Additional Biological Activities

Antiviral Activity Investigations (e.g., SARS-CoV-2)

Research into the antiviral potential of Artemisia annua extracts and artemisinin derivatives has shown promising results against various viruses, including SARS-CoV-2 mdpi.comresearchgate.netnih.govapub.krmdpi.com. Studies have indicated that artemisinin and its derivatives may inhibit the binding of SARS-CoV-2 to the ACE2 receptor, a crucial step in viral entry researchgate.netapub.krmdpi.com. Computational analyses have also suggested interactions between artemisinin and the SARS-CoV-2 main protease (Mpro) mdpi.com. Furthermore, in vitro studies have evaluated the anti-SARS-CoV-2 potential of several artemisinin-related compounds, with some derivatives like Arteannuin B, artesunate (B1665782), and dihydroartemisinin (B1670584) demonstrating notable activity mdpi.comnih.gov. For instance, Arteannuin B exhibited an EC50 of 10.28 ± 1.12 µM, while artesunate and dihydroartemisinin showed similar EC50 values of 12.98 ± 5.30 µM and 13.31 ± 1.24 µM, respectively mdpi.com. Artemisinin itself has also demonstrated antiviral effects, with reported EC50 values varying between 151 µg/mL and 238 µg/mL in different cell models biorxiv.org.

However, the specific antiviral activity investigations, particularly concerning SARS-CoV-2, for the compound This compound are not detailed in the provided search results. While this compound has been studied for its anti-plasmodial activity, its direct role or efficacy against viral infections like SARS-CoV-2 has not been explicitly reported in the reviewed literature.

Structure Activity Relationship Sar of 9 Epi Artemisinin Analogs

Elucidation of Stereochemical Requirements for Biological Potency

The stereochemistry at the C-9 position plays a pivotal role in the biological potency of artemisinin (B1665778) derivatives. In the parent artemisinin molecule, the methyl group at C-9 is in the beta (β) configuration. In 9-epi-artemisinin, this methyl group is in the alpha (α) configuration. Comparative studies have consistently shown that this seemingly minor change has significant consequences for bioactivity.

Research into the antimalarial and antileishmanial properties of C-9 modified analogs has revealed a general preference for the natural β-configuration. nih.govresearchgate.net Compounds with C-9α substitution, such as this compound and its derivatives, generally exhibit lower antimalarial and antileishmanial activities when compared to their corresponding C-9β counterparts. nih.govresearchgate.net This suggests that the spatial orientation of the C-9 substituent is crucial for the optimal interaction with the molecular targets responsible for these antiparasitic effects. For instance, the synthesis and subsequent biological evaluation of (+)-3-hydroxymethyl-9-epi-artemisinin found it to be inactive against the drug-sensitive Plasmodium falciparum NF54 strain, further underscoring the importance of the C-9 stereocenter for antimalarial action. nih.gov

However, this stereochemical requirement is not universal across all biological activities of artemisinin analogs. In studies investigating the anti-SARS-CoV-2 potential of artemisinin isomers, the configuration of the C-9 methyl group was found not to be critical to the biological properties. nih.gov Both an artemisinin isomer, (−)-6-epi-artemisinin, and its 9-epimer inhibited the growth of SARS-CoV-2 with comparable bioactivities. nih.gov This indicates that the stereochemical demands for potency are dependent on the specific biological target and mechanism of action. While the C-9β configuration appears essential for antimalarial efficacy, other therapeutic applications may not be constrained by the same structural requirement.

Design and Synthesis of this compound Derivatives for Efficacy Exploration

The exploration of this compound's potential has necessitated the development of specific synthetic routes to create its derivatives. These syntheses allow for systematic modifications to the core structure, enabling a deeper understanding of how structural changes impact biological function. A key strategy for synthesizing C-9 analogs involves the alkylation of an enolate derived from (+)-9-desmethylartemisinin. nih.gov

A notable example is the biomimetic synthesis of (+)-3-hydroxymethyl-9-epi-artemisinin (18). nih.govbeilstein-journals.org This process begins with a related artemisinin derivative, (+)-3-hydroxymethyl-9-desmethylartemisinin (16). The synthesis proceeds through a series of steps designed to introduce a methyl group at the C-9 position with the desired alpha stereochemistry. beilstein-journals.org

The key steps in the synthesis of (+)-3-hydroxymethyl-9-epi-artemisinin are:

Protection: The free hydroxy group of the starting material (16) is protected as a silyl (B83357) ether using triethylsilyl chloride (TESCl). beilstein-journals.org

Methylation: The resulting lactone is then treated with lithium diisopropylamide (LDA) and methyl iodide (MeI) in the presence of hexamethylphosphoramide (B148902) (HMPA). This step introduces the methyl group at the C-9 position, yielding the α-methylated derivative (17). beilstein-journals.org

Deprotection: The final step involves the removal of the triethylsilyl (TES) protecting group using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to afford the target compound, (+)-3-hydroxymethyl-9-epi-artemisinin (18). beilstein-journals.org

This synthetic pathway provides a reliable method for accessing C-9 epimer derivatives, which are crucial for detailed SAR studies and the exploration of their potential in different therapeutic areas. nih.gov

Interactive Data Table: Compounds in the Synthesis of (+)-3-hydroxymethyl-9-epi-artemisinin

| Compound Name | Structure | Role in Synthesis |

|---|---|---|

| (+)-3-hydroxymethyl-9-desmethylartemisinin (16) |  |

Starting Material |

| Silyl Ether Derivative (17) | Intermediate | |

| (+)-3-hydroxymethyl-9-epi-artemisinin (18) |  |

Final Product |

Correlation of Structural Modifications with Observed Efficacy

The correlation between specific structural modifications of this compound analogs and their biological efficacy provides critical insights for rational drug design. The primary observation is that the inversion of stereochemistry from the natural C-9β to the C-9α configuration is generally detrimental to antiparasitic activity.

Comprehensive SAR studies have demonstrated that substitution at the C-9β position tends to improve antimalarial and antileishmanial activity, whereas C-9α substitution leads to a decrease in potency. nih.govresearchgate.net This is clearly exemplified by the synthesized derivative (+)-3-hydroxymethyl-9-epi-artemisinin, which was evaluated for its antimalarial activity against the P. falciparum NF54 strain and for toxicity against L6 rat skeletal myoblast cells. The compound was found to be inactive in both assays. nih.gov This lack of activity reinforces the hypothesis that the C-9β configuration is a key structural feature for potent antimalarial effect.

The correlation between structure and efficacy is, however, target-dependent. As noted previously, the strict stereochemical requirement at C-9 for antimalarial activity does not appear to apply to the anti-SARS-CoV-2 activity of artemisinin isomers, where C-9 epimers showed comparable bioactivities. nih.gov This highlights that structural modifications must be evaluated in the context of the specific disease target, as a modification that reduces efficacy in one application may be neutral or even beneficial in another.

Interactive Data Table: Biological Activity of a this compound Derivative

| Compound | Biological Target | Activity | Source |

|---|---|---|---|

| (+)-3-hydroxymethyl-9-epi-artemisinin (18) | Plasmodium falciparum NF54 | Inactive | nih.gov |

| (+)-3-hydroxymethyl-9-epi-artemisinin (18) | L6 cells (cytotoxicity) | Non-toxic | nih.gov |

Analytical and Detection Methodologies for 9 Epi Artemisinin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are foundational for separating complex mixtures and quantifying individual components, including 9-epi-Artemisinin. These techniques are vital for analyzing raw materials, intermediates, and finished products.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a widely adopted and WHO-recommended technique for the analysis of artemisinin (B1665778) and its related compounds, including this compound researchgate.netwho.int. HPLC excels at separating artemisinin from its impurities due to differences in their chemical properties, allowing for both qualitative and quantitative assessment.

Various detection methods can be coupled with HPLC to enhance sensitivity and specificity. Ultraviolet (UV) detection, particularly with Diode Array Detection (DAD), is commonly used due to the presence of chromophores in artemisinin and its derivatives. However, for detecting impurities present at very low concentrations or those with weak UV absorbance, more sensitive detectors are often required.

A rapid HPLC method coupled with Tandem Mass Spectrometry (HPLC-TQD) has been developed that can resolve artemisinin and six other metabolites, including this compound, within a short run time of approximately 6 minutes. This method demonstrates good linearity (0.15-10 µg/mL for this compound) and recovery (96.25-103.59%), making it suitable for high-throughput analysis researchgate.netnih.gov. Another approach utilizes Evaporative Light Scattering Detection (ELSD), which is a more universal detector than UV, capable of detecting non-chromophoric compounds, and has shown robust and sensitive performance universiteitleiden.nl.

Table 1: Selected HPLC Methods for this compound Analysis

| Parameter | Method 1 (HPLC-UV/DAD) researchgate.netwho.int | Method 2 (HPLC-TQD) researchgate.netnih.gov | Method 3 (HPLC-ELSD) universiteitleiden.nl |

| Column | Not specified | Not specified | Phenomenex Luna C18-RP (250 × 4.60 mm, 5.0 µm) |

| Mobile Phase | Not specified | Not specified | Water (pH 3.0-3.5 with TFA) : Acetonitrile (30:70) for 9 min, then 100% Acetonitrile |

| Flow Rate | Not specified | Not specified | 1.0 mL/min |

| Detection | UV/DAD | Tandem Mass Spectrometry (TQD) | Evaporative Light Scattering Detector (ELSD) |

| Run Time | Not specified | ~6 min | Not specified |

| Linearity Range | Not specified | 0.15-10 µg/mL | Not specified |

| Recovery | Not specified | 96.25-103.59% | Not specified |

| Notes | WHO recommended | Rapid, sensitive | Robust, sensitive |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) offers superior sensitivity and selectivity, making it invaluable for detecting and quantifying this compound, particularly in complex biological or plant matrices researchgate.netresearchgate.net. LC-MS/MS techniques allow for the identification of compounds based on their mass-to-charge ratio and fragmentation patterns, providing a high degree of confidence in detection.

A rapid HPLC-TQD method has been reported that effectively determines artemisinin and related compounds, including this compound, in Artemisia annua extracts within 6 minutes researchgate.netnih.gov. This method demonstrates excellent linearity and recovery. Other LC-MS/MS approaches, such as using a Q TRAP linear ion trap mass spectrometer with an Electrospray Ionization (ESI) source, have been employed for analyzing A. annua extracts researchgate.net. Methods utilizing Selected Ion Monitoring (SIM) on LC-MS have also been developed, offering accuracy and a reasonable run time of approximately 11 minutes for artemisinin analysis nih.gov. These techniques are critical for impurity profiling, where even trace amounts of this compound need to be accurately measured to ensure compliance with quality standards.

Table 2: Selected LC-MS/MS Methods for this compound Analysis

| Parameter | Method 1 (LC-MS/MS TQD) researchgate.netnih.gov | Method 2 (LC-MS/MS Q TRAP) researchgate.net | Method 3 (LC-MS SIM) nih.gov |

| Column | Not specified | Agilent 1200 C18 (4.6 × 100 mm × 3.5 µm) | Agilent Eclipse XDB C18 (150 × 4.6 mm, 5.0 µm) |

| Mobile Phase | Not specified | Not specified | 0.1% Formic Acid (A) & Acetonitrile with 0.1% Formic Acid (B) |

| Flow Rate | Not specified | 0.8 mL/min | Not specified |

| Ionization Mode | Not specified | ESI+ | Not specified |

| Detection | Tandem Mass Spectrometry (TQD) | Q TRAP Linear Ion Trap MS | Selected Ion Monitoring (SIM) |

| MS Specifics | Not specified | TurboIon spray source | [M-18+H]+ at m/z 265.3 (scan 250-270 m/z) |

| Run Time | ~6 min | Not specified | ~11 min |

| Linearity Range | 0.15-10 µg/mL | Not specified | Not specified |

| Recovery | 96.25-103.59% | Not specified | Not specified |

| Notes | Rapid, sensitive | Used for plant extracts | Simple, accurate |

Quantitative Nuclear Magnetic Resonance (qNMR) for Accurate Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique that provides highly accurate and precise measurements of compound purity and concentration without the need for a calibration curve, provided an internal standard is used universiteitleiden.nlcapes.gov.br. This method relies on the direct proportionality between the signal intensity in a ¹H NMR spectrum and the number of nuclei responsible for that signal.

qNMR has been employed to quantify artemisinin in Artemisia annua samples, with results showing good agreement when compared to chromatographic methods like HPLC-ELSD and LC-MS universiteitleiden.nlresearchgate.net. In these studies, internal standards such as maleic acid or tert-butanol (B103910) have been used. For instance, a ¹H-NMR method using tert-butanol as an internal standard quantified artemisinin by monitoring specific proton signals, achieving a linear response and yielding results consistent with HPLC-RI methods capes.gov.br. The accuracy and reproducibility of qNMR make it a valuable tool for establishing reference values and validating other analytical techniques used for this compound.

Table 3: Selected qNMR Methods for this compound Quantification

| Parameter | Method 1 universiteitleiden.nl | Method 2 capes.gov.br |

| Spectrometer | Bruker DMX-500 (500 MHz) | Not specified |

| Solvent | Not specified | Deuterochloroform |

| Internal Standard | Maleic acid | tert-butanol |

| Key Proton Signal | Not specified | Artemisinin: δ 5.864 ppm; tert-butanol: δ 1.276 ppm |

| Quantification | Internal standard method | Internal standard method |

| Linearity Range | Not specified | 9.85-97.99 mM |

| Comparison Results | Corresponded closely with HPLC-ELSD; LC-MS had larger range | Agreement with HPLC-RI method |

| Notes | Accurate and reproducible | Simple protocol |

Challenges in Detection and Impurity Profiling in Complex Matrices

Analyzing this compound, particularly within complex matrices such as crude plant extracts or artemisinin raw material, presents several analytical challenges. These include:

Matrix Complexity: Artemisia annua and other natural sources contain a vast array of phytochemicals, including flavonoids, phenolic acids, and other terpenoids, which can interfere with the separation and detection of this compound researchgate.netuniversiteitleiden.nlresearchgate.net. Effective sample preparation and highly selective detection methods are therefore critical.

Low Concentration: While this compound is a significant impurity, its concentration can vary, and at times it may be present at trace levels, necessitating sensitive analytical techniques like LC-MS/MS researchgate.netwho.intresearchgate.net.

Co-elution: In chromatographic separations, this compound can potentially co-elute with other compounds, leading to inaccurate quantification. Method development must ensure adequate resolution between this compound and other analytes researchgate.netresearchgate.net.

Variability in Quality: The quality of artemisinin can vary based on agricultural conditions, extraction processes, and purification steps, leading to different impurity profiles. This necessitates robust and validated analytical methods that can consistently detect and quantify key impurities like this compound who.intresearchgate.netmmv.orgmmv.org. The World Health Organization (WHO) has established guidelines for concentration limits of impurities, including this compound, in artemisinin raw material, underscoring the importance of accurate impurity profiling researchgate.netmmv.org.

Development and Utilization of Reference Standards for Research and Quality Control

The availability of well-characterized and validated reference standards for this compound is indispensable for accurate analytical work mmv.orgaxios-research.commmv.orgaxios-research.comsynzeal.com. These standards serve multiple critical functions:

Method Development and Validation: Reference standards are used to develop and validate analytical methods (e.g., HPLC, LC-MS/MS, qNMR) by establishing parameters such as linearity, accuracy, precision, sensitivity (Limit of Detection/Quantification), and specificity.

Quality Control (QC): In pharmaceutical manufacturing and research, reference standards are used for routine quality control testing of raw materials, intermediates, and finished products to ensure they meet specified purity requirements.

Traceability and Compliance: Utilizing certified reference standards ensures traceability to pharmacopeial standards (e.g., USP, EP) and compliance with regulatory guidelines, which is vital for drug development, manufacturing, and market approval.

Impurity Identification: They aid in the definitive identification of impurities in complex samples by comparing retention times, spectral data, or mass fragmentation patterns.

Companies specializing in pharmaceutical reference standards, such as SensaPharm Ltd. and Axios Research, produce and supply high-purity this compound reference standards, often accompanied by comprehensive Certificates of Analysis (CoA) detailing their characterization data mmv.orgaxios-research.commmv.orgaxios-research.com. The availability of these materials is fundamental to advancing research into artemisinin derivatives and ensuring the quality of antimalarial therapies.

Compound List:

this compound

Artemisinin

Artemisitene

Dihydroartemisinic acid

Artemisinic acid

Arteannuin B

Deoxy-artemisinin

Role of 9 Epi Artemisinin in Artemisinin Resistance Research

Influence on Parasite Drug Susceptibility Profiles

Therefore, no data can be presented to populate a table on the comparative susceptibility of different parasite strains to 9-epi-Artemisinin versus other artemisinin (B1665778) compounds.

Molecular Interactions Implicating Resistance Mechanisms within Plasmodium Parasites

The primary molecular mechanism of artemisinin resistance in P. falciparum involves mutations in the propeller domain of the K13 protein. nih.govwho.intmdpi.com These mutations are associated with a reduced rate of hemoglobin endocytosis by the parasite, which in turn is thought to limit the activation of artemisinin, a process dependent on heme iron released during hemoglobin digestion. nih.gov This leads to decreased drug efficacy and allows the parasite to survive exposure.

While the molecular interactions of artemisinin and its main derivatives with parasite proteins and pathways have been a subject of intense study, there is a lack of specific research on the molecular interactions of this compound in the context of these resistance mechanisms. It is unknown how or if this compound interacts with the K13 protein or other cellular components implicated in artemisinin resistance.

Implications for Artemisinin Combination Therapies (ACTs) Strategies

Artemisinin Combination Therapies (ACTs) are the cornerstone of modern malaria treatment. nih.govmalariaconsortium.org The strategy behind ACTs is to combine a fast-acting artemisinin derivative with a longer-acting partner drug to ensure complete parasite clearance and prevent the development of resistance. nih.govwho.int The emergence of artemisinin resistance, signified by delayed parasite clearance, places a greater burden on the partner drug to clear the infection, increasing the risk of treatment failure if resistance to the partner drug also emerges. who.int

Given the absence of data on the efficacy and resistance profile of this compound, its potential implications for ACT strategies cannot be determined. There are no studies available that evaluate its use as a component of ACTs or how its effectiveness might be impacted by existing artemisinin resistance mechanisms.

Q & A

How should researchers design experiments to compare the anti-plasmodial activity of 9-epi-Artemisinin with Artemisinin and its analogs?

Methodological Answer:

- Standardized Assays: Use in vitro anti-plasmodial assays (e.g., SYBR Green I-based fluorescence) against chloroquine-sensitive (HB3) and resistant (Dd2) Plasmodium falciparum strains. Perform triplicate measurements to ensure reproducibility, with IC50 values averaged across three independent experiments .

- Control for Solubility: Measure aqueous solubility under experimental conditions (e.g., 22°C) to rule out confounding effects. For example, this compound has twice the solubility of Artemisinin but lower bioactivity, necessitating dose-normalization .

- Structural Validation: Confirm stereochemical purity via 1H-NMR (C6D6 or DMSO-d6) and TLC (Ethyl Acetate:Hexane = 1:1) to avoid epimerization artifacts .

What experimental evidence explains the reduced anti-plasmodial activity of this compound compared to Artemisinin?

Methodological Answer:

- Structural Analysis: Epimerization at C9 alters the spatial orientation of the methyl group, potentially hindering interactions with molecular targets (e.g., heme iron in Plasmodium). Use molecular docking simulations to compare binding affinities .

- Target Competition: Co-administration experiments show antagonism between Artemisinin and this compound, suggesting shared targets. Design isobolographic analyses to quantify synergism/antagonism ratios .

- Solubility-Activity Paradox: Despite higher solubility (Table 3 in ), this compound’s lower activity implies conformational instability. Employ circular dichroism (CD) spectroscopy to assess stability in physiological buffers.

How can researchers resolve contradictions between computational predictions and experimental results in this compound studies?

Methodological Answer:

- Calibrate Computational Models: Refine COSMO-RS or DFT methods using limited experimental solubility data (e.g., from ) to improve agreement. Validate with HPLC-measured partition coefficients.

- Address Data Gaps: Replicate underreported experiments (e.g., antagonistic interactions in ) with varying molar ratios and statistical power analysis (α=0.05, β=0.2) to confirm trends.

- Triangulate Evidence: Cross-reference NMR, bioactivity, and molecular dynamics data to identify outliers. For example, higher solubility but lower activity in warrants re-evaluation of activation pathways.

What protocols ensure reproducible synthesis and characterization of this compound?

Methodological Answer:

- Synthesis: Optimize epimerization conditions (e.g., pH, temperature) using Artemisinin as a precursor. Monitor reaction progress via TLC (Rf = 0.65 in Ethyl Acetate:Hexane) .

- Purity Validation: Use 1H-NMR in C6D6 to confirm absence of Artemisinin peaks. Quantify impurities via HPLC-UV (λ=254 nm) with ≤2% threshold .

- Documentation: Follow Beilstein Journal guidelines: report synthesis details in main text (≤5 compounds) and provide raw spectra in supplementary data .

What advanced statistical approaches are suitable for analyzing synergistic/antagonistic interactions between this compound and other antimalarials?

Methodological Answer:

- Isobolographic Analysis: Calculate combination indices (CI) for fixed molar ratios (e.g., 1:3, 1:10) to classify interactions as synergistic (CI<1), additive (CI=1), or antagonistic (CI>1) .

- Multiplicity Correction: Apply Bonferroni adjustment to mitigate Type I errors in high-throughput screens (e.g., testing 10+ combinations).

- Machine Learning: Train random forest models on historical interaction data (e.g., , Table 4) to predict novel combinations. Validate with leave-one-out cross-validation.

How can computational methods enhance the study of this compound’s pharmacokinetics?

Methodological Answer:

- QSAR Modeling: Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro permeability assays (Caco-2 cells) .

- MD Simulations: Simulate this compound’s binding to CYP450 enzymes to predict metabolic stability. Compare with Artemisinin’s half-life in hepatocyte assays .

- PK/PD Integration: Use Phoenix WinNonlin to model plasma concentration-time curves and link IC50 values to in vivo efficacy .

What ethical and methodological considerations apply when designing in vivo studies for this compound?

Methodological Answer:

- Ethical Compliance: Follow ARRIVE 2.0 guidelines for animal studies: justify sample sizes, minimize suffering, and obtain institutional approval .

- Dose Escalation: Conduct Phase I-like trials in rodent models to determine maximum tolerated doses (MTD). Monitor hematological toxicity via CBC panels.

- Data Transparency: Publish negative results (e.g., lack of efficacy in resistant strains) to avoid publication bias .

How should researchers address discrepancies in reported IC50 values for this compound across studies?

Methodological Answer:

- Standardize Protocols: Adopt WHO guidelines for in vitro anti-malarial assays, including parasite strain (e.g., Dd2), incubation time (72h), and serum content (10% Albumax) .

- Metadata Reporting: Disclose culture conditions (e.g., O2 levels, pH) and instrument calibration details (e.g., plate reader model) .

- Interlab Validation: Participate in ring trials with shared reference samples to harmonize IC50 measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。